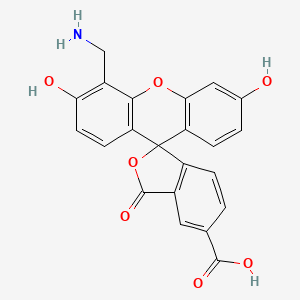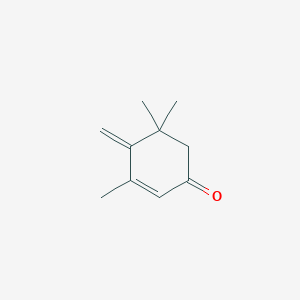
1-Chlorosiletane
Übersicht
Beschreibung
1-Chlorosiletane is a member of the chlorosilane family, which are reactive, chlorine-containing chemical compounds related to silane (SiH₄). These compounds are characterized by the presence of at least one silicon-chlorine (Si-Cl) bond. This compound is a colorless gas that plays a significant role in various chemical processes and industrial applications .
Vorbereitungsmethoden
1-Chlorosiletane can be synthesized through several methods. One common approach involves the reaction of organyltrichlorosilanes (RSiCl₃) with triethanolamine or its hydrochloride. This method is simple and economical, yielding this compound with a 60% efficiency . Another method involves the direct chlorination of silicon with hydrogen chloride, which is a prevalent technique in the production of various chlorosilanes .
Analyse Chemischer Reaktionen
1-Chlorosiletane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to produce hydrogen chloride and siloxanes.
Reduction: Can be converted to hydrides using lithium aluminium hydride.
Substitution: Involves the replacement of chlorine atoms with other groups, such as alkyl or aryl groups, to form various organosilicon compounds.
Common reagents used in these reactions include water, lithium aluminium hydride, and various organic compounds. The major products formed from these reactions are siloxanes, silanes, and organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
1-Chlorosiletane has numerous applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Utilized in the production of medical-grade silicones and coatings for medical devices.
Industry: Plays a crucial role in the production of ultrapure silicon for the semiconductor industry.
Wirkmechanismus
The mechanism of action of 1-Chlorosiletane involves its reactivity with various reagents to form new compounds. The silicon-chlorine bond is highly reactive, allowing for the formation of siloxanes, silanes, and other organosilicon compounds through hydrolysis, reduction, and substitution reactions . These reactions often involve the breaking and forming of Si-Cl bonds, leading to the production of hydrogen chloride and other by-products .
Vergleich Mit ähnlichen Verbindungen
1-Chlorosiletane can be compared with other chlorosilanes, such as:
Monochlorosilane (H₃SiCl): Contains one Si-Cl bond and is less reactive than this compound.
Dichlorosilane (H₂SiCl₂): Contains two Si-Cl bonds and is used in similar applications but has different reactivity and properties.
Trichlorosilane (HSiCl₃): Contains three Si-Cl bonds and is produced on a larger scale for industrial applications.
Silicon Tetrachloride (SiCl₄): Contains four Si-Cl bonds and is used as an intermediate in the production of ultrapure silicon.
This compound is unique due to its specific reactivity and applications in the synthesis of various organosilicon compounds and polymers .
Eigenschaften
IUPAC Name |
1-chlorosiletane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClSi/c4-5-2-1-3-5/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMDGUAMLGEBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[SiH](C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid](/img/structure/B3342355.png)

![N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline](/img/structure/B3342366.png)

![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)


![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)




